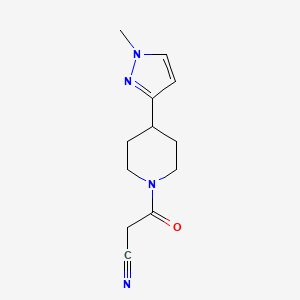

3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile

Description

3-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile is a nitrile-containing small molecule characterized by a piperidine core substituted at the 4-position with a 1-methylpyrazole moiety. The compound features a ketone group linking the piperidine ring to a cyanoethyl chain. This structure confers unique physicochemical properties, including moderate lipophilicity due to the pyrazole and nitrile groups, which influence solubility and bioavailability.

Properties

IUPAC Name |

3-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-15-7-5-11(14-15)10-3-8-16(9-4-10)12(17)2-6-13/h5,7,10H,2-4,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPUMOQCXXBKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazole Moiety

Methodology:

The core pyrazole ring, bearing the methyl substituent at position 1 and the 3-yl substituent, can be synthesized via the condensation of hydrazines with β-ketonitriles, a versatile route well-documented for pyrazole derivatives.

- Condensation of β-ketonitriles with hydrazines to form 5-aminopyrazoles, followed by methylation at the nitrogen to yield 1-methylpyrazoles.

- An example includes the reaction of 3-oxo-3-(pyrrol-2-yl)propanenitrile with hydrazine hydrate, producing 5-amino-3-(pyrrol-2-yl)pyrazole-4-carbonitrile, which can be methylated to obtain the 1-methyl derivative.

- The reaction of β-ketonitriles with hydrazines is a classical approach, with modifications allowing for substitution at various positions, including methylation, to generate the 1-methylpyrazol-3-yl group.

Preparation of the Piperidine Ring

Methodology:

The piperidine ring can be synthesized via the reduction of pyridine derivatives or through cyclization reactions involving amino alcohols or amino acids.

- Starting from piperidine derivatives, functionalization at the nitrogen position allows for subsequent attachment of the pyrazole moiety.

- Meldrum's acid-mediated pathways or cyclization of amino acids with suitable precursors can be employed for constructing the piperidine core.

- Meldrum's acid reactions with piperidine derivatives facilitate the formation of β-keto esters, which can be further manipulated to introduce the desired substituents.

Coupling of Pyrazole and Piperidine Units

Methodology:

The conjugation of the pyrazole moiety to the piperidine ring is achieved via nucleophilic substitution or coupling reactions, often facilitated by activating agents.

- Nucleophilic substitution of a suitable leaving group on the piperidine ring (e.g., halides or activated esters) with the pyrazole derivative bearing nucleophilic sites.

- Alternatively, the use of coupling reagents like EDC or DCC to form amide or related linkages.

- The synthesis of similar compounds involves the reaction of piperidine derivatives with activated heteroaromatic compounds, such as pyrazoles bearing electrophilic groups, under mild conditions.

Final Assembly and Purification

Methodology:

The final compound is assembled through a sequence of coupling and cyclization steps, followed by purification via chromatography or recrystallization.

- Reaction conditions such as reflux in ethanol or dioxane, presence of catalysts like piperidine or indium trichloride, and controlled temperature are critical for high yields.

- Characterization of intermediates and final products is performed using IR, NMR, and X-ray crystallography to confirm structure and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammatory diseases.

Pharmaceuticals: This compound can be a precursor for the development of new pharmaceuticals with improved efficacy and reduced side effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity. The nitrile group may participate in nucleophilic or electrophilic reactions, modulating the compound’s biological activity. These interactions can lead to the modulation of signaling pathways, enzyme inhibition, or receptor activation, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with analogs from the evidence:

Key Observations :

- Heterocyclic Substituents : The target compound’s 1-methylpyrazole group distinguishes it from tofacitinib’s pyrrolopyrimidine and the patent compound’s imidazo-pyridine systems. Pyrazole’s smaller size and lower polarity may reduce target affinity compared to bulkier heterocycles in JAK inhibitors .

- Solubility : Tofacitinib’s solubility in water (2.9 mg/mL) is likely superior to the target compound due to its polar pyrrolopyrimidine group, whereas the pyrazole in the target compound may increase lipophilicity .

Pharmacodynamic and Pharmacokinetic Implications

- JAK Inhibitors (e.g., Tofacitinib) : The pyrrolopyrimidine group in tofacitinib is critical for binding to JAK kinases. Replacement with pyrazole (as in the target compound) could alter binding kinetics due to differences in hydrogen-bonding capacity and steric effects .

- Metabolic Stability : Nitrile groups (common in all compounds) are generally metabolically stable, but substituents like pyrazole or tetrazole () influence cytochrome P450 interactions. Pyrazole’s moderate electron-withdrawing nature may slow oxidative metabolism compared to pyrrolopyrimidine .

Biological Activity

3-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile, with the CAS number 2098026-19-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

- Molecular Formula : C12H16N4O

- Molecular Weight : 220.28 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties. The compound's structure suggests potential interactions with various biological targets, particularly in cancer cell lines.

Anticancer Activity

Recent studies indicate that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown stronger cytotoxicity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and autophagy modulation .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3b | MCF-7 | 0.25 | Induces apoptosis via caspase activation |

| 3b | MDA-MB-231 | 0.5 | Promotes autophagy through mTOR inhibition |

The anticancer activity of compounds similar to this compound is often attributed to their ability to induce apoptosis and inhibit cell proliferation. The mechanisms include:

- Caspase Activation : The compound activates caspases (caspase 9, 8, and 3/7), which are crucial for the execution phase of apoptosis.

- NF-kB Suppression : Inhibition of NF-kB signaling leads to reduced survival signals in cancer cells.

- Autophagy Induction : Increased formation of autophagosomes and expression of beclin-1 are observed, indicating a shift towards autophagic cell death.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating cancer:

- A study demonstrated that pyrazolo[4,3-e][1,2,4]triazine derivatives exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin .

- Another investigation focused on the synthesis and evaluation of novel sulphonamide derivatives that included pyrazole moieties, showing promising results in inducing apoptosis in resistant cancer cell lines .

Q & A

Basic: What synthetic strategies are employed for the laboratory-scale preparation of 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile, and how are reaction conditions optimized to enhance yield and purity?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions between pyrazole derivatives and piperidine intermediates. Key optimization strategies include:

- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Continuous flow chemistry for scalable and reproducible production .

- Purification using column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (e.g., 2-propanol) to isolate high-purity products .

- Control of temperature (−20°C to −15°C for diazomethane reactions) and solvent choice (dichloromethane or xylene) to minimize side reactions .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound in research settings?

Answer:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry, particularly for the pyrazole-piperidine scaffold .

- High-Performance Liquid Chromatography (HPLC) with UV detection for quantifying purity (>95%) and detecting impurities .

- Differential Scanning Calorimetry (DSC) to assess thermal stability and identify polymorphic forms (e.g., endotherm onset at 239°C) .

- Fourier Transform Infrared (FTIR) spectroscopy to confirm functional groups (e.g., nitrile stretching at ~2240 cm⁻¹) .

Advanced: How do researchers investigate the polymorphic forms of this compound, and what impact do different polymorphs have on its physicochemical stability?

Answer:

Polymorphs are studied using:

- X-ray Powder Diffraction (XRPD) to distinguish crystalline forms.

- DSC to compare melting points and enthalpy changes, where metastable forms exhibit lower thermal stability .

- Accelerated stability testing (40°C/75% RH) to evaluate hygroscopicity and degradation pathways .

Stable polymorphs (e.g., Form I) are prioritized for therapeutic applications due to their superior shelf-life and bioavailability .

Advanced: What in vitro and in vivo models are appropriate for evaluating the compound's kinase inhibitory activity and anti-inflammatory potential?

Answer:

- In vitro:

- In vivo:

Advanced: How is computational chemistry applied to predict the binding affinity and selectivity of this compound towards specific biological targets?

Answer:

- Molecular docking simulations (e.g., AutoDock Vina) model interactions between the compound’s nitrile/piperidine groups and kinase ATP-binding pockets .

- Quantitative Structure-Activity Relationship (QSAR) models correlate substituent modifications (e.g., pyrazole methylation) with inhibitory potency .

- Molecular Dynamics (MD) simulations (e.g., GROMACS) predict conformational stability in aqueous and lipid environments .

Advanced: How do researchers resolve contradictions in biological activity data across studies involving this compound?

Answer:

- Dose-response re-evaluation to identify non-linear effects or off-target interactions .

- Batch-to-batch purity analysis (HPLC/MS) to rule out impurity-driven artifacts .

- Species-specific receptor profiling (e.g., human vs. murine JAK isoforms) to explain divergent in vivo outcomes .

Advanced: What strategies are employed to optimize the compound's solubility and permeability for preclinical development?

Answer:

- Salt formation (e.g., hydrochloride salts) to enhance aqueous solubility .

- Prodrug derivatization (e.g., esterification of the nitrile group) to improve membrane permeability .

- Co-crystallization with cyclodextrins or surfactants to stabilize amorphous forms for enhanced dissolution .

Advanced: How is the compound's metabolic stability assessed, and what structural modifications mitigate rapid clearance?

Answer:

- Liver microsome assays (human/rat) identify primary metabolites (e.g., CYP450-mediated oxidation) .

- Deuterium incorporation at metabolically labile sites (e.g., methyl groups) to slow degradation .

- Piperidine ring fluorination to reduce susceptibility to oxidative N-dealkylation .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

Answer:

- Use fume hoods and nitrile gloves due to potential irritancy (skin/eye contact risks) .

- Store under argon atmosphere at −20°C to prevent hydrolysis of the nitrile group .

- Waste disposal via incineration to avoid environmental release of persistent metabolites .

Advanced: How do researchers design structure-activity relationship (SAR) studies to improve the compound's therapeutic index?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.